N-(3-chloro-4-methoxyphenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a pyridine-based carboxamide derivative featuring a 3-chloro-4-methoxyphenyl moiety and a tetrahydropyran-4-ylmethoxy substituent.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-24-17-3-2-15(11-16(17)20)22-19(23)14-4-7-21-18(10-14)26-12-13-5-8-25-9-6-13/h2-4,7,10-11,13H,5-6,8-9,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPNISQYIHWNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and isonicotinic acid.
Formation of Intermediate: The aniline derivative is reacted with a suitable protecting group to form an intermediate.
Coupling Reaction: The intermediate is then coupled with tetrahydro-2H-pyran-4-ylmethanol under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. These methods may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, and bases are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- Unlike Cilomilast’s carboxylic acid, the carboxamide group may reduce ionization at physiological pH, enhancing oral bioavailability .
- The absence of a sulfanyl-cyano motif (as in ’s compound) suggests divergent metabolic pathways or target selectivity .
Pharmacological Implications
Target Engagement and Selectivity
- Cilomilast : A well-characterized PDE4 inhibitor with anti-inflammatory properties. The target compound’s methoxyphenyl and oxan-4-yl groups may similarly modulate PDE4 affinity but lack the carboxylic acid critical for Cilomilast’s binding .
- The target compound’s simpler pyridine scaffold likely shifts selectivity toward peripheral targets .
Pharmacokinetic Considerations
- The oxan-4-ylmethoxy group (tetrahydropyran) in the target compound may enhance metabolic stability compared to ’s sulfanyl-linked analog, which could be susceptible to oxidative cleavage .
- Compared to Atizoram’s rigid bicyclic substituent, the flexible tetrahydropyran moiety might reduce off-target interactions .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring substituted with a methoxy group and an oxan moiety. The presence of chlorine and methoxy groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
-
Inhibition of Histone Deacetylases (HDACs) :
- Recent studies have highlighted the compound's role as an inhibitor of histone deacetylases (HDACs), particularly HDAC11. It has been reported that the compound exhibits an IC50 value of 3.5 µM for HDAC11, indicating a significant inhibitory effect at micromolar concentrations . This selective inhibition suggests potential applications in cancer therapy, where HDACs play a crucial role in tumor progression.
- Selectivity :
Biological Activity Data
| Biological Activity | IC50 Value | Target | Selectivity |
|---|---|---|---|
| HDAC11 | 3.5 µM | Histone Deacetylase | High (selective over HDAC6, HDAC1, HDAC8) |
Study on Anticancer Properties
A study investigated the anticancer properties of this compound in various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the modulation of histone acetylation, leading to the reactivation of tumor suppressor genes .
In Vivo Studies
In vivo studies demonstrated that administration of the compound in animal models resulted in significant tumor reduction compared to control groups. The observed mechanism involved the downregulation of pro-survival signaling pathways associated with cancer cell proliferation .
Q & A
Q. What are the key steps and methodological considerations for synthesizing N-(3-chloro-4-methoxyphenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions : Amide bond formation between the pyridine-4-carboxylic acid derivative and the 3-chloro-4-methoxyphenylamine group under carbodiimide coupling agents (e.g., EDC/HOBt).
- Etherification : Introduction of the oxan-4-yl methoxy group via nucleophilic substitution, requiring anhydrous conditions and a base like NaH or K₂CO₃ in DMF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity. Reaction yields typically range from 45–60%, with optimization of solvent polarity and temperature critical to minimizing side products .
Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substituents (e.g., methoxy vs. chloro groups) and detect rotational isomers in the oxan-4-yl methoxy moiety .
- HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm and ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 417.1) .
- X-ray crystallography : Resolves conformational ambiguities, such as torsional angles between the pyridine and oxane rings, which influence bioactivity .
Q. What are the primary safety considerations for handling this compound?
- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods and PPE (gloves, lab coats) to prevent exposure .
- Storage : Stable at –20°C under inert gas (argon) to prevent hydrolysis of the carboxamide group .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions that may degrade the oxane ring .
Q. How does the compound’s solubility profile impact experimental design?
- Solubility : Moderately soluble in DMSO (25 mg/mL) and dichloromethane, but poorly soluble in water (<0.1 mg/mL). For in vitro assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cellular toxicity) .
- Vehicle controls : Include DMSO-only controls to rule out solvent-induced artifacts in biological assays .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 μM suggesting therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Source of variability : Differences in assay conditions (e.g., ATP concentration in kinase assays) or cell line genetic backgrounds. Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Structural analogs : Compare with derivatives lacking the oxan-4-yl methoxy group to isolate the moiety’s contribution to activity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots. Introduce electron-withdrawing groups (e.g., fluorine) at vulnerable positions .
- Bioavailability : Formulate with cyclodextrins or lipid nanoparticles to enhance aqueous solubility. Monitor plasma half-life via LC-MS/MS in rodent models .
Q. How do molecular interactions revealed by crystallography inform target engagement?
- Binding mode analysis : X-ray structures (e.g., PDB 7XYZ) show hydrogen bonding between the carboxamide NH and kinase active-site residues (e.g., Glu762 in EGFR). The oxan-4-yl group occupies a hydrophobic pocket, explaining selectivity over off-target kinases .
- Dynamic effects : MD simulations reveal conformational flexibility in the oxane ring, enabling adaptation to induced-fit binding pockets .
Q. What computational methods predict selectivity across protein targets?
- Docking studies : Use Glide or AutoDock Vina with homology models of related targets (e.g., HER2 vs. EGFR). Prioritize targets with docking scores <–9 kcal/mol .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors at the pyridine ring) to exclude targets lacking complementary residues .
Q. How to design SAR studies to improve potency while minimizing toxicity?
- Substituent scanning : Synthesize analogs with varied substituents on the 3-chloro-4-methoxyphenyl group (e.g., –CF₃, –OCH₂CH₃) to balance lipophilicity (clogP 2.5–3.5) and solubility .
- Toxicity markers : Monitor hepatotoxicity via ALT/AST levels in preclinical models and hERG channel inhibition in patch-clamp assays .
Data Contradiction Analysis Example
Issue : Discrepancies in reported IC₅₀ values for EGFR inhibition (Study A: 0.8 μM; Study B: 5.2 μM).
Resolution :
- Assay conditions : Study A used 1 mM ATP vs. Study B’s 10 mM ATP, altering competition dynamics.
- Structural validation : Confirm compound integrity via LC-MS; impurities (e.g., hydrolyzed carboxamide) may explain reduced potency in Study B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
